molecular formula C19H22N2O5 B7848779 [1-(4-Phenoxyphenyl)pyrrolidin-3-yl]methanamine; oxalic acid

[1-(4-Phenoxyphenyl)pyrrolidin-3-yl]methanamine; oxalic acid

Cat. No.: B7848779
M. Wt: 358.4 g/mol
InChI Key: JKOJDGUIJASRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Phenoxyphenyl)pyrrolidin-3-yl]methanamine; oxalic acid: is a compound that combines a pyrrolidine derivative with oxalic acid. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to interact with various biological targets . The phenoxyphenyl group adds aromaticity and potential for additional interactions, making this compound of interest for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Phenoxyphenyl)pyrrolidin-3-yl]methanamine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reductive amination of a suitable ketone or aldehyde with an amine . The phenoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Pyrrolidinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity .

Biology: In biological research, the compound can be used to study the interactions of pyrrolidine derivatives with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: Its ability to interact with various biological targets makes it a promising candidate for drug discovery .

Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of [1-(4-Phenoxyphenyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the phenoxyphenyl group can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Properties

IUPAC Name

oxalic acid;[1-(4-phenoxyphenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.C2H2O4/c18-12-14-10-11-19(13-14)15-6-8-17(9-7-15)20-16-4-2-1-3-5-16;3-1(4)2(5)6/h1-9,14H,10-13,18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOJDGUIJASRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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